molecular formula C27H46O4 B14631449 Cholest-5-ene-3,22,26-tetrol CAS No. 55925-28-5

Cholest-5-ene-3,22,26-tetrol

Cat. No.: B14631449
CAS No.: 55925-28-5
M. Wt: 434.7 g/mol
InChI Key: HJMSZKKOQIZOLJ-UHFFFAOYSA-N
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Description

Cholest-5-ene-3,22,26-tetrol is a sterol derivative with the molecular formula C27H46O4. It is a polyhydroxylated compound, meaning it contains multiple hydroxyl groups (-OH) attached to its carbon skeleton. This compound is part of the larger family of cholestane derivatives, which are known for their biological significance and presence in various natural sources .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cholest-5-ene-3,22,26-tetrol typically involves multiple steps, starting from simpler sterol precursors. One common method involves the oxidation of cholest-5-ene derivatives followed by hydroxylation at specific positions. The reaction conditions often include the use of oxidizing agents such as performic acid or other peroxides .

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as microbial fermentation, where specific microorganisms are used to convert sterol precursors into the desired product. This method is advantageous due to its potential for high yield and specificity .

Chemical Reactions Analysis

Types of Reactions

Cholest-5-ene-3,22,26-tetrol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, such as cholestane-3,22,26-trione and cholestane-3,22,26-triol .

Scientific Research Applications

Cholest-5-ene-3,22,26-tetrol has several applications in scientific research:

Mechanism of Action

The mechanism by which Cholest-5-ene-3,22,26-tetrol exerts its effects involves its interaction with cellular membranes and specific enzymes. It can modulate membrane fluidity and influence the activity of membrane-bound proteins. Additionally, it may act as a ligand for certain nuclear receptors, thereby affecting gene expression and cellular metabolism .

Comparison with Similar Compounds

Similar Compounds

  • Cholest-5-ene-3,16,22,26-tetrol
  • Cholest-5-ene-3,7,25,26-tetrol
  • Cholest-3-ene

Uniqueness

Cholest-5-ene-3,22,26-tetrol is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research and industrial applications .

Properties

CAS No.

55925-28-5

Molecular Formula

C27H46O4

Molecular Weight

434.7 g/mol

IUPAC Name

17-(3,7-dihydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol

InChI

InChI=1S/C27H46O4/c1-16(15-28)5-8-23(30)17(2)25-24(31)14-22-20-7-6-18-13-19(29)9-11-26(18,3)21(20)10-12-27(22,25)4/h6,16-17,19-25,28-31H,5,7-15H2,1-4H3

InChI Key

HJMSZKKOQIZOLJ-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(C(C)C1C(CC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O)O)CO

Origin of Product

United States

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